1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride
Description
1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride is a substituted acetophenone derivative featuring a 2-aminoethoxy group at the meta position of the phenyl ring. The aminoethoxy group enhances solubility and enables further functionalization, making it valuable in drug discovery.
Properties
CAS No. |
126572-99-4 |
|---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
1-[3-(2-aminoethoxy)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-8(12)9-3-2-4-10(7-9)13-6-5-11;/h2-4,7H,5-6,11H2,1H3;1H |
InChI Key |
NMYDNMFNFKYVCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCN.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride typically involves the reaction of 3-(2-aminoethoxy)benzaldehyde with an appropriate ketone under acidic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce alcohol derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Mechanism of Action
The mechanism of action of 1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group allows the compound to form hydrogen bonds and other interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents on the phenyl ring or the nature of the amino group. These variations influence physicochemical properties, bioactivity, and applications:
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃) : The trifluoromethyl group in ’s compound increases lipophilicity and resistance to oxidative metabolism, often critical for blood-brain barrier penetration .
- Heterocyclic Moieties : Pyrazole () and thiazole () derivatives introduce planar, aromatic systems that enhance binding to enzymes or receptors.
- Chiral Centers: The para-substituted chiral aminoethyl group () highlights the role of stereochemistry in target selectivity.
Biological Activity
1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride, a compound with significant potential in pharmacology, has been studied for its biological activities, particularly its interactions with various receptors and its effects on cellular processes. This article consolidates findings from diverse research sources to provide a comprehensive overview of its biological activity.
- Chemical Formula: C10H13NO2·HCl
- Molecular Weight: 215.68 g/mol
- Structure: The compound features an ethanone core substituted with a 2-aminoethoxy group on the phenyl ring, which is crucial for its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various neurotransmitter receptors, particularly serotonin receptors. Studies have indicated that compounds with similar structures can act as selective agonists or antagonists, influencing signaling pathways that regulate mood and cognition.
Table 1: Summary of Biological Activities
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits selective activity against specific cancer cell lines, showing promise as a therapeutic agent. For instance, research indicated significant cytotoxicity in breast cancer cell lines, suggesting its potential role in cancer treatment.
In Vivo Studies
Animal studies have further elucidated the pharmacokinetics of this compound. Following administration in mouse models, it was observed that:
- Bioavailability: Approximately 74% after subcutaneous injection.
- Half-life: About 1 hour, indicating rapid clearance from the system.
These pharmacokinetic properties suggest that the compound may require careful dosing to maintain therapeutic levels in circulation.
Case Study 1: Neuropharmacological Effects
A study examining the effects of similar compounds on serotonin receptors found that this compound could enhance serotonergic signaling, which is crucial for mood stabilization and anxiety reduction. The findings highlighted its potential as an antidepressant agent.
Case Study 2: Anticancer Activity
In a comparative study involving various derivatives of phenyl ethanones, this compound was noted for its significant anticancer activity against MCF-7 breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase, emphasizing its therapeutic potential in oncology.
Safety and Toxicology
Toxicological assessments are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that while this compound has promising therapeutic effects, further investigations are necessary to fully understand its long-term safety and any potential side effects.
Q & A
Q. What are the standard synthetic routes for 1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride, and how are intermediates purified?
A typical synthesis involves:
- Step 1 : Alkylation of 3-hydroxyphenylacetone with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) to form the 2-aminoethoxy intermediate.
- Step 2 : Acidic workup (HCl) to yield the hydrochloride salt.
- Purification : Recrystallization from ethanol/water or column chromatography using silica gel and a polar solvent system (e.g., CH₂Cl₂:MeOH 9:1) .
- Characterization : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation by ¹H/¹³C NMR (e.g., ketone carbonyl peak at ~200 ppm in ¹³C NMR) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust/aerosols .
- Storage : Keep in airtight containers at 2–8°C in a dry, ventilated area away from oxidizers .
- Waste disposal : Neutralize with dilute NaOH and dispose via licensed hazardous waste facilities .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 6.8–7.4 ppm), ethanone methyl (δ 2.5 ppm), and amine/ether protons (δ 3.4–4.2 ppm). ¹³C NMR confirms the ketone (δ ~205 ppm) .
- Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ ion (calculated for C₁₀H₁₃ClNO₂⁺: 226.06) .
- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying conditions?
- DoE (Design of Experiments) : Vary solvent (DMF vs. THF), temperature (25–80°C), and base (K₂CO₃ vs. Et₃N) to identify optimal conditions. For example, DMF at 60°C with K₂CO₃ increases alkylation efficiency by 25% compared to THF .
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reactivity of the 2-chloroethylamine intermediate .
- Troubleshooting low yields : Use LC-MS to detect unreacted starting materials or hydrolysis by-products (e.g., free amine) .
Q. How should contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?
- Hypothesis testing : If a duplicate carbonyl peak appears, assess for keto-enol tautomerism by acquiring NMR in D₂O or varying temperature .
- Impurity profiling : Compare HPLC retention times with synthetic intermediates (e.g., 3-(2-aminoethoxy)phenylacetone) to identify side products .
- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
Q. What strategies are used to evaluate the compound’s stability in biological assays?
- pH stability studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24h and quantify degradation via HPLC. Stability decreases above pH 7 due to hydrolysis of the ethanone group .
- Metabolic stability : Use liver microsomes (human/rat) to measure CYP450-mediated degradation. The 2-aminoethoxy group may undergo oxidative deamination, requiring structural modification (e.g., methyl substitution) .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Docking studies : Use AutoDock Vina to model binding to amine receptors (e.g., GPCRs). The ethanone and aminoethoxy groups show hydrogen bonding with Asp113 and Tyr199 residues .
- MD simulations : Simulate solvation effects in water/octanol to predict logP values. Experimental logP (~1.8) aligns with in silico predictions (Schrödinger Suite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
